molecular formula C23H39N B12916461 Isoquinoline, 1,2,3,4-tetrahydro-2-tetradecyl- CAS No. 96409-31-3

Isoquinoline, 1,2,3,4-tetrahydro-2-tetradecyl-

Katalognummer: B12916461
CAS-Nummer: 96409-31-3
Molekulargewicht: 329.6 g/mol
InChI-Schlüssel: JSRKNMPJKCMOKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tetradecyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound features a long tetradecyl chain attached to the nitrogen atom of the tetrahydroisoquinoline ring, which can influence its physical and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tetradecyl-1,2,3,4-tetrahydroisoquinoline typically involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with a tetradecyl halide. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for 2-tetradecyl-1,2,3,4-tetrahydroisoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Tetradecyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

2-Tetradecyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-tetradecyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The long alkyl chain can enhance its lipophilicity, allowing it to interact with cell membranes and potentially disrupt cellular processes. The tetrahydroisoquinoline core can interact with various enzymes and receptors, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the long alkyl chain.

    2-Decyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a shorter decyl chain.

    2-Hexadecyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a longer hexadecyl chain.

Uniqueness

The tetradecyl chain provides a balance between hydrophobicity and molecular size, making it suitable for various research and industrial applications .

Eigenschaften

CAS-Nummer

96409-31-3

Molekularformel

C23H39N

Molekulargewicht

329.6 g/mol

IUPAC-Name

2-tetradecyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C23H39N/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-24-20-18-22-16-13-14-17-23(22)21-24/h13-14,16-17H,2-12,15,18-21H2,1H3

InChI-Schlüssel

JSRKNMPJKCMOKD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCN1CCC2=CC=CC=C2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.